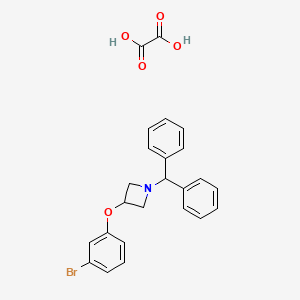![molecular formula C18H30N4O2 B13817534 Acetamide,N,N'-1,2-phenylenebis[2-[(2-methylpropyl) amino]-](/img/structure/B13817534.png)
Acetamide,N,N'-1,2-phenylenebis[2-[(2-methylpropyl) amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- is a complex organic compound with the molecular formula C18H30N4O2 It is characterized by the presence of two acetamide groups connected to a 1,2-phenylene ring, with each acetamide group further bonded to a 2-methylpropylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- typically involves the reaction of 1,2-phenylenediamine with 2-methylpropylamine in the presence of acetic anhydride. The reaction proceeds through the formation of intermediate amides, which then undergo further acylation to yield the final product. The reaction conditions usually include a controlled temperature environment and the use of a suitable solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then purified through crystallization or other separation techniques to obtain the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(1,1’-biphenyl)-2-yl-: This compound has a similar acetamide structure but with a biphenyl group instead of a 1,2-phenylene ring.
Acetamide, N-(2-methylpropyl)-: Similar in having the 2-methylpropylamine moiety but lacks the 1,2-phenylene linkage.
Uniqueness
Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- is unique due to its dual acetamide groups connected to a central 1,2-phenylene ring, providing distinct chemical and physical properties. This structure allows for specific interactions and applications that may not be achievable with other similar compounds.
Propiedades
Fórmula molecular |
C18H30N4O2 |
|---|---|
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
2-(2-methylpropylamino)-N-[2-[[2-(2-methylpropylamino)acetyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C18H30N4O2/c1-13(2)9-19-11-17(23)21-15-7-5-6-8-16(15)22-18(24)12-20-10-14(3)4/h5-8,13-14,19-20H,9-12H2,1-4H3,(H,21,23)(H,22,24) |
Clave InChI |
SEYVARBHYFRASX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNCC(=O)NC1=CC=CC=C1NC(=O)CNCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)

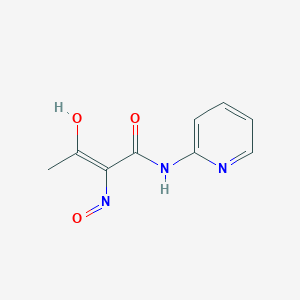
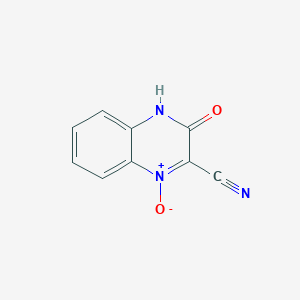
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B13817483.png)
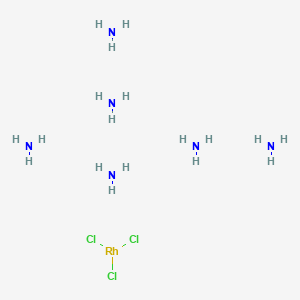
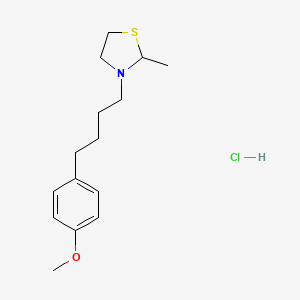

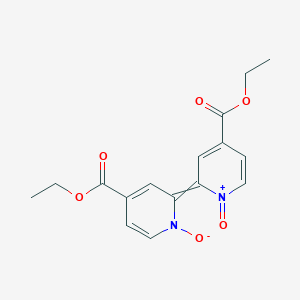
![1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13817499.png)
![(1R,5S,6R,7R)-3-azatricyclo[3.3.1.03,7]nonane-6-carbonitrile](/img/structure/B13817504.png)
![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
